4-Formylbenzo[d]oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO4 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-formyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4/c11-4-5-2-1-3-6-7(5)10-8(14-6)9(12)13/h1-4H,(H,12,13) |
InChI Key |
VIFFQIRWHNKSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 Formylbenzo D Oxazole 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the benzoxazole (B165842) ring is a key site for various chemical modifications, including esterification, amidation, decarboxylation, and reactions with organometallic reagents.
Esterification and Amidation Reactions
The carboxylic acid functionality of 4-Formylbenzo[d]oxazole-2-carboxylic acid can be readily converted to its corresponding esters and amides through standard condensation reactions.
Esterification is typically achieved via the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemguide.co.ukyoutube.com The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk Given the presence of the formyl group, which is generally stable under these acidic conditions, this method is suitable for the selective esterification of the carboxylic acid moiety.
| Reactant (Alcohol) | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 4-formylbenzo[d]oxazole-2-carboxylate |
| Ethanol | TsOH | Ethyl 4-formylbenzo[d]oxazole-2-carboxylate |
| Isopropanol | H₂SO₄ | Isopropyl 4-formylbenzo[d]oxazole-2-carboxylate |
Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine can be slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine.
| Reactant (Amine) | Coupling Reagent | Product |
| Ammonia | EDC/HOBt | 4-Formylbenzo[d]oxazole-2-carboxamide |
| Aniline | DCC | 4-Formyl-N-phenylbenzo[d]oxazole-2-carboxamide |
| Diethylamine | Acyl Chloride Route | 4-Formyl-N,N-diethylbenzo[d]oxazole-2-carboxamide |
Decarboxylation Pathways
Benzoxazole-2-carboxylic acids are known to be susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. wikipedia.org This process can be initiated either thermally or catalytically.
Thermal decarboxylation can occur upon heating the compound, often in a high-boiling solvent. The stability of the resulting 2-unsubstituted benzoxazole drives the reaction. The presence of the formyl group at the 4-position is not expected to significantly hinder this process.
Catalytic decarboxylation can be achieved under milder conditions using various catalysts. For instance, copper-catalyzed decarboxylative cross-coupling reactions are well-documented for various aromatic carboxylic acids and could be applicable here. researchgate.netacs.org These methods often involve heating the carboxylic acid in the presence of a copper salt and a suitable ligand. Photocatalytic methods using visible light and an appropriate photocatalyst also offer a mild alternative for decarboxylation. nih.gov
Reactions with Organometallic Reagents to form Ketones or Tertiary Alcohols
The carboxylic acid group of this compound can react with organometallic reagents, such as organolithium or Grignard reagents, although the acidic proton of the carboxyl group will be consumed by the first equivalent of the reagent. quora.com To achieve addition to the carbonyl group, the carboxylic acid is typically first converted to a derivative like an ester or an acyl chloride.
Reaction of the corresponding ester (e.g., methyl 4-formylbenzo[d]oxazole-2-carboxylate) with two equivalents of a Grignard reagent or an organolithium reagent, followed by an acidic workup, will lead to the formation of a tertiary alcohol . adichemistry.comlibretexts.org The first equivalent of the organometallic reagent adds to the ester carbonyl to form a ketone intermediate, which is then immediately attacked by a second equivalent of the reagent.
To synthesize a ketone , a less reactive organometallic reagent is required that will react with a carboxylic acid derivative but not with the resulting ketone. The use of Gilman reagents (lithium dialkylcuprates) with the corresponding acyl chloride of this compound would be a suitable method. commonorganicchemistry.com Alternatively, the reaction of the carboxylic acid with two equivalents of an organolithium reagent can also yield a ketone after acidic workup. libretexts.org
| Carboxylic Acid Derivative | Organometallic Reagent | Product |
| Methyl 4-formylbenzo[d]oxazole-2-carboxylate | Methylmagnesium bromide (2 equiv.) | 2-(4-Formylbenzo[d]oxazol-2-yl)propan-2-ol |
| 4-Formylbenzo[d]oxazole-2-carbonyl chloride | Lithium dimethylcuprate | 1-(4-Formylbenzo[d]oxazol-2-yl)ethan-1-one |
| This compound | Methyllithium (2 equiv.) | 1-(4-Formylbenzo[d]oxazol-2-yl)ethan-1-one |
Reactions at the Formyl Group
The aldehyde functionality at the 4-position of the benzoxazole ring is amenable to both oxidation and reduction reactions, providing pathways to other important functional groups.
Oxidation to a Second Carboxylic Acid Functionality
The formyl group can be oxidized to a second carboxylic acid group, yielding benzo[d]oxazole-2,4-dicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in alkaline conditions followed by acidification are effective for this purpose. pressbooks.pubmasterorganicchemistry.com Another common and efficient method is the Jones oxidation , which utilizes chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. wikipedia.orgadichemistry.comorganic-chemistry.orglibretexts.org These powerful oxidizing agents are generally compatible with the benzoxazole ring system.
Reduction to Primary Alcohol or Alkane
The formyl group can be reduced to a primary alcohol or completely deoxygenated to a methyl group (alkane).
Reduction to a primary alcohol (4-(hydroxymethyl)benzo[d]oxazole-2-carboxylic acid) can be selectively achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.comorganic-chemistry.org This reagent is chemoselective for aldehydes and ketones and will not reduce the carboxylic acid or the benzoxazole ring under standard conditions.
Reduction to an alkane (4-methylbenzo[d]oxazole-2-carboxylic acid) requires more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction .
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. libretexts.orgwikipedia.orgyoutube.comorganic-chemistry.org These basic conditions are generally compatible with the carboxylic acid, which would exist as its carboxylate salt.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in The strongly acidic conditions of this reaction might be harsh on the benzoxazole ring, potentially leading to side reactions, making the Wolff-Kishner reduction a more suitable choice for this particular substrate.
| Desired Product | Reagent(s) |
| Benzo[d]oxazole-2,4-dicarboxylic acid | Potassium permanganate (KMnO₄) |
| 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid | Sodium borohydride (NaBH₄) |
| 4-Methylbenzo[d]oxazole-2-carboxylic acid | Hydrazine (N₂H₄), Potassium hydroxide (KOH) |
Nucleophilic Additions (e.g., Cyanohydrin formation, Grignard additions)
The electrophilic carbon of the formyl group at the C-4 position is a prime site for nucleophilic attack. This reactivity allows for a variety of transformations, converting the aldehyde into other functional groups.
Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN), the formyl group is expected to undergo nucleophilic addition to form a cyanohydrin. This reaction typically involves the attack of the nucleophilic cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. The product, 4-(cyano(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid, introduces both a hydroxyl and a nitrile group, which can serve as precursors for further synthetic modifications, such as hydrolysis to an α-hydroxy acid or reduction to an amino alcohol.
Grignard Additions: The reaction with Grignard reagents (R-MgX) presents a significant chemoselectivity challenge. Grignard reagents are not only potent nucleophiles but also strong bases. The most acidic proton in this compound is that of the carboxylic acid group. Therefore, the Grignard reagent will first react in an acid-base reaction to deprotonate the carboxylic acid, forming a magnesium carboxylate salt and consuming one equivalent of the Grignard reagent. nih.gov For a nucleophilic addition to occur at the formyl group, a second equivalent of the Grignard reagent is required. This second equivalent would then attack the aldehyde carbonyl to form a secondary alcohol upon aqueous workup. nih.gov Careful control of stoichiometry is thus essential.
The following table summarizes the expected outcomes of these nucleophilic addition reactions.
| Reaction Type | Reagent | Expected Product | Key Considerations |
| Cyanohydrin Formation | HCN or NaCN/H+ | 4-(cyano(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid | Formation of a new stereocenter. |
| Grignard Addition | 1. R-MgX (2 eq.), 2. H3O+ | 4-(1-hydroxy-1-R-methyl)benzo[d]oxazole-2-carboxylic acid | The first equivalent of Grignard reagent is consumed by the carboxylic acid. nih.gov |
Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
The formyl group readily participates in condensation reactions, which are powerful methods for forming new carbon-carbon bonds, typically leading to the synthesis of alkenes or related unsaturated systems.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), usually catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgthermofisher.com The reaction with this compound would yield an α,β-unsaturated product. If malonic acid is used in the presence of pyridine, the initial condensation product can undergo subsequent decarboxylation in what is known as the Doebner modification, leading to a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction of this compound with a Wittig reagent (Ph3P=CHR) would replace the carbonyl C=O bond with a C=C double bond, affording a 4-vinylbenzo[d]oxazole derivative. youtube.commasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.org
Aldol Condensation: While aldehydes can undergo self-condensation under basic or acidic conditions, a crossed or mixed Aldol condensation is more synthetically useful. The formyl group of the target molecule can react with an enolate ion generated from another carbonyl compound (a ketone or another aldehyde) to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.
The table below outlines the expected products from these condensation reactions.
| Reaction Name | Reagents | Expected Product Structure |
| Knoevenagel Condensation | Active methylene compound (e.g., CH2(COOEt)2), base | 4-(2,2-bis(ethoxycarbonyl)vinyl)benzo[d]oxazole-2-carboxylic acid |
| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | 4-(alkenyl)benzo[d]oxazole-2-carboxylic acid |
| Aldol Condensation | Ketone or Aldehyde, base or acid | 4-(3-oxo-alkenyl)benzo[d]oxazole-2-carboxylic acid (after dehydration) |
Reactivity of the Benzo[d]oxazole Heterocyclic System
The fused heterocyclic ring system possesses its own distinct reactivity, which is influenced by the substituents on the benzene (B151609) ring.
Electrophilic Aromatic Substitution on the Benzene Ring Component
The benzoxazole ring itself is an electron-withdrawing system. In the target molecule, the presence of two additional deactivating, meta-directing groups—the formyl group at C-4 and the carboxylic acid group at C-2—further reduces the electron density of the aromatic ring, making electrophilic aromatic substitution (EAS) challenging. assets-servd.hostnih.gov
Both the formyl and the inherent electron-withdrawing nature of the oxazole (B20620) ring deactivate the benzene moiety towards electrophilic attack. The directing effects of the existing substituents must be considered. The formyl group at C-4 directs incoming electrophiles to its meta positions (C-5 and C-7). The oxazole fusion also influences the regioselectivity. Considering the combined deactivating effects, any substitution would require harsh reaction conditions. The most likely positions for substitution would be C-6 or C-7, which are ortho/para to the oxygen atom of the oxazole ring but meta to the formyl group. Predicting the major product is complex and would likely result in a mixture of isomers.
| Reaction Type | Reagents | Potential Substitution Position(s) |
| Nitration | HNO3, H2SO4 | C-6 and/or C-7 |
| Halogenation | Br2, FeBr3 | C-6 and/or C-7 |
| Sulfonation | Fuming H2SO4 | C-6 and/or C-7 |
Nucleophilic Attack on the Oxazole Ring (e.g., C-2 reactivity)
The C-2 position of the benzoxazole ring is generally electrophilic and susceptible to nucleophilic attack. mdpi.comacs.org However, in this compound, this position is already occupied by a carboxylic acid group. This alters the typical reactivity profile. Instead of direct nucleophilic substitution on the ring, reactions with nucleophiles are more likely to occur at the carbonyl carbon of the carboxylic acid, leading to nucleophilic acyl substitution. For instance, reaction with an alcohol under acidic conditions could form an ester, or reaction with an amine could form an amide. Under forcing conditions with a strong nucleophile, it is conceivable that the entire carboxylate group could be displaced, but this would be a difficult transformation.
Ring Opening and Rearrangement Reactions (e.g., oxazole to pyrrole (B145914) isomerization)
The benzoxazole ring, despite its aromaticity, can undergo ring-opening reactions under specific catalytic conditions. For example, copper-catalyzed reactions of benzoxazoles with diazo compounds in the presence of water have been shown to cleave the oxazole ring, yielding highly functionalized benzene derivatives. acs.orgrsc.org Similarly, yttrium-catalyzed reactions with propargyl alcohols can lead to a ring-opening and subsequent annulation cascade to form 1,4-benzoxazine scaffolds. rsc.org It is plausible that this compound could undergo analogous transformations, providing a pathway to complex, polysubstituted aromatic compounds. Iron-catalyzed methods have also been developed for the ring opening of benzoxazoles with secondary amines.
Rearrangements such as the isomerization of oxazoles to pyrroles have been documented, but these often require specific precursors and conditions that may not be directly applicable to this particular substituted benzoxazole.
Chemoselectivity Considerations in Multisubstituted Benzo[d]oxazole Systems
Chemoselectivity is a paramount consideration in the synthetic manipulation of this compound due to the presence of three distinct reactive sites: the formyl group (an aldehyde), the carboxylic acid, and the benzoxazole core.
Nucleophilic Attack: As discussed, strong, basic nucleophiles like Grignard reagents will preferentially react with the acidic proton of the carboxylic acid before any attack on the formyl group. nih.gov Weaker, non-basic nucleophiles would likely favor addition to the more electrophilic aldehyde carbonyl over the carboxylic acid carbonyl.
Reduction: The reduction of this molecule would also be subject to chemoselectivity. Mild reducing agents like sodium borohydride (NaBH4) would selectively reduce the aldehyde to a primary alcohol, leaving the carboxylic acid untouched. Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), would reduce both the aldehyde and the carboxylic acid to primary alcohols. However, the use of LiAlH4 would be complicated by its basicity, leading to initial deprotonation of the carboxylic acid.
Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid. This could be achieved using various oxidizing agents (e.g., KMnO4, H2O2). This would result in the formation of benzo[d]oxazole-2,4-dicarboxylic acid. The benzoxazole ring itself is generally stable to oxidation, but harsh conditions could lead to its degradation.
Condensation vs. Acyl Substitution: In reactions involving nucleophiles, there is a competition between condensation at the C-4 formyl group and nucleophilic acyl substitution at the C-2 carboxylic acid. The reaction conditions (catalyst, temperature, nature of the nucleophile) would determine the outcome. For example, the conditions for a Wittig reaction are specific to aldehydes and ketones and would not typically affect the carboxylic acid. masterorganicchemistry.com
Spectroscopic Characterization and Structural Elucidation of 4 Formylbenzo D Oxazole 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR data for 4-Formylbenzo[d]oxazole-2-carboxylic acid has been found in the searched literature.
No experimental ¹³C NMR data for this compound has been found in the searched literature.
No experimental 2D NMR data for this compound has been found in the searched literature.
Mass Spectrometry (MS)
No experimental HRMS data for this compound has been found in the searched literature.
No experimental mass spectrometry fragmentation data for this compound has been found in the searched literature.
Infrared (IR) Spectroscopy for Identification of Carbonyl and Hydroxyl Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and formyl (aldehyde) moieties through their characteristic vibrational frequencies.
The carboxylic acid group gives rise to two distinct and readily identifiable absorption bands. The O-H stretching vibration of the carboxylic acid is characterized by a very broad and strong absorption band typically appearing in the range of 3300-2500 cm⁻¹. spectroscopyonline.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, which often exist as dimers in the solid state. spectroscopyonline.com
The second key feature of the carboxylic acid is the carbonyl (C=O) stretching vibration. For aromatic carboxylic acids, this absorption is typically observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carboxyl group with the benzoxazole (B165842) ring system is expected to lower the frequency compared to a non-conjugated carboxylic acid.
In addition to the carboxylic acid functional group, the formyl group also possesses a characteristic C=O stretching vibration. The aldehyde carbonyl stretch is typically found in the region of 1740-1720 cm⁻¹. The presence of two distinct carbonyl absorptions would be a key indicator of the presence of both the carboxylic acid and formyl groups. Furthermore, the C-H stretch of the aldehyde group, while sometimes weak, can often be observed as a pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹.
The benzoxazole ring itself will exhibit characteristic C=N and C-O-C stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes. These are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 |
| Formyl (Aldehyde) | C=O Stretch | 1740 - 1720 |
| Formyl (Aldehyde) | C-H Stretch | ~2850 and ~2750 |
| Benzoxazole Ring | C=N Stretch | ~1650 - 1590 |
| Benzoxazole Ring | C-O-C Stretch | ~1280 - 1200 |
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |
| Aromatic Ring | C-H Bending | ~900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.
The benzoxazole ring system is an aromatic chromophore and will exhibit strong absorptions due to π → π* transitions. The fusion of the benzene (B151609) and oxazole (B20620) rings creates an extended conjugated system. The presence of the formyl and carboxylic acid groups, which are also conjugated with the ring system, will further influence the electronic structure and shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).
Typically, aromatic and heteroaromatic systems show strong absorptions in the 200-400 nm range. For this compound, multiple absorption bands are anticipated. The high-energy π → π* transitions of the benzoxazole core are likely to appear below 250 nm. researchgate.net The more extended conjugation involving the formyl and carboxyl groups will likely result in additional π → π* bands at longer wavelengths, possibly extending into the 300-350 nm region.
The carbonyl groups of both the aldehyde and the carboxylic acid also possess non-bonding electrons (n electrons) on the oxygen atoms. This allows for weak n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions and have a much lower intensity. These might be observed as a shoulder on the main absorption bands or as a weak band at the long-wavelength end of the spectrum.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Predicted λmax Range (nm) |
| π → π | Benzoxazole Ring | 200 - 250 |
| π → π | Extended Conjugated System | 280 - 350 |
| n → π* | Carbonyl Groups | 350 - 400 (weak) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination (if applicable)
While spectroscopic methods provide valuable information about functional groups and electronic structure, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure would definitively confirm the connectivity of the atoms, the planarity of the benzoxazole ring system, and the relative orientations of the formyl and carboxylic acid substituents. Of particular interest would be the investigation of intermolecular interactions, such as hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. Additionally, other weaker interactions, such as π-π stacking between the aromatic rings, could play a role in the crystal packing.
The data obtained from single-crystal X-ray diffraction would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. This information provides a complete and definitive picture of the molecule's structure in the solid phase.
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and comprehensive understanding of a molecule's structure. For this compound, the information from IR, UV-Vis, and potentially X-ray crystallography would be combined to confirm the proposed structure.
Initially, IR spectroscopy would confirm the presence of the key functional groups: the carboxylic acid (broad O-H and C=O stretch) and the aldehyde (distinct C=O and C-H stretches). UV-Vis spectroscopy would then provide evidence for the extended conjugated system, consistent with the benzoxazole core substituted with the formyl and carboxyl groups.
If single-crystal X-ray diffraction data is obtainable, it would provide the ultimate confirmation of the structure. The bond lengths and angles determined by X-ray crystallography would be consistent with the types of bonds indicated by IR spectroscopy (e.g., the C=O double bonds would have shorter bond lengths than the C-O single bonds). Furthermore, the planarity and conjugation observed in the crystal structure would correlate with the electronic transitions seen in the UV-Vis spectrum.
In the absence of X-ray data, the combination of IR, along with Nuclear Magnetic Resonance (NMR) and mass spectrometry, would form the basis for structural assignment. The collective data from these techniques provides a detailed and reliable picture of the molecular architecture of this compound.
Computational Chemistry Studies on 4 Formylbenzo D Oxazole 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 4-Formylbenzo[d]oxazole-2-carboxylic acid. These methods model the electron density to determine the ground-state properties of the molecule.
DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. researchgate.netresearchgate.net For instance, the planarity of the benzoxazole (B165842) ring system and the orientation of the formyl and carboxylic acid substituents can be accurately determined. Studies on similar heterocyclic compounds have demonstrated that methods like B3LYP with a 6-31+G(d,p) basis set can yield geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The electronic structure analysis reveals the distribution of electron density, highlighting regions of high or low electron density, which are crucial for understanding the molecule's reactivity.
| Parameter | Predicted Value |
|---|---|
| C=O bond length (formyl) | ~1.21 Å |
| C-O bond length (ether) | ~1.36 Å |
| C-N bond length | ~1.38 Å |
| O-C-C bond angle (carboxylic acid) | ~123° |
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is crucial for understanding its flexibility and the relative stability of different spatial arrangements of its atoms. nih.govnih.gov The primary focus of this analysis is the rotation around the single bonds connecting the formyl and carboxylic acid groups to the benzoxazole core.
Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the step-by-step pathway of the reaction, identify key intermediates, and calculate the activation energies associated with each step. mdpi.com
Transition state analysis is a key component of these studies. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the energy barrier that must be overcome for the reaction to proceed. mdpi.com For example, in the cyclization step to form the oxazole (B20620) ring, DFT calculations can model the approach of the nucleophile, the formation of the new bond, and the subsequent dehydration, providing a detailed picture of the reaction mechanism. This understanding can help optimize reaction conditions to improve yields and reduce byproducts. researchgate.netnih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. nih.govnih.gov
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical values, when compared to experimental data, can confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can indicate the presence of impurities or an incorrect structural assignment. researchgate.netnih.gov
IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Computational methods can calculate these frequencies and their corresponding intensities, helping to assign the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule. For example, the characteristic stretching frequencies of the carbonyl groups in the formyl and carboxylic acid moieties can be predicted.
| Spectroscopic Property | Predicted Value Range |
|---|---|
| 1H NMR Chemical Shift (Formyl H) | 9.8 - 10.2 ppm |
| 13C NMR Chemical Shift (Carboxyl C) | 160 - 165 ppm |
| IR Frequency (C=O stretch, formyl) | 1690 - 1710 cm-1 |
| IR Frequency (C=O stretch, carboxyl) | 1720 - 1740 cm-1 |
Analysis of Reactivity Indices and Frontier Molecular Orbitals
The reactivity of this compound can be rationalized through the analysis of reactivity indices and frontier molecular orbitals (FMOs). researchgate.netnih.gov
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
Reactivity Indices: Derived from DFT calculations, reactivity indices such as electronegativity, chemical hardness, and softness provide quantitative measures of a molecule's reactivity. The Fukui function is another powerful tool that identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
Intermolecular Interactions and Supramolecular Assembly Prediction
Understanding the non-covalent interactions that this compound can form is crucial for predicting its solid-state structure and its behavior in solution. mdpi.com
Computational methods can model various types of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com For this molecule, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the benzoxazole ring can participate in π-π stacking interactions. By analyzing the energetics and geometries of these interactions, it is possible to predict how individual molecules will arrange themselves to form larger supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks in the crystalline state. This knowledge is fundamental in materials science for designing crystals with desired properties. researchgate.net
Synthetic Applications and Derivatives of 4 Formylbenzo D Oxazole 2 Carboxylic Acid
Building Block in the Synthesis of Complex Heterocyclic Scaffolds
The dual functionality of 4-Formylbenzo[d]oxazole-2-carboxylic acid positions it as a versatile precursor for constructing more elaborate heterocyclic systems. The formyl group at the C-4 position can undergo a wide array of classical aldehyde reactions, while the carboxylic acid at the C-2 position can be converted into various other functional groups.
The aldehyde can serve as an electrophile in condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines to form new carbon-carbon and carbon-nitrogen bonds. For instance, reaction with malononitrile (B47326) could yield a Knoevenagel condensation product, a common intermediate for further cyclization into new ring systems. Similarly, condensation with hydrazines or hydroxylamine (B1172632) could lead to the formation of hydrazones or oximes, which are themselves versatile intermediates. uobaghdad.edu.iqresearchgate.net
The carboxylic acid group at the C-2 position is a handle for various transformations. It can be converted to an acid chloride, ester, or amide. researchgate.net However, it is noted that benzoxazole-2-carboxylic acids can be susceptible to decarboxylation under certain conditions, which could be a competing reaction pathway. rsc.org Despite this, its conversion to an amide via peptide coupling reagents, followed by further reactions, presents a viable route to complex structures. The synthesis of 2-substituted benzoxazoles through the condensation of 2-aminophenols with carboxylic acids is a widely used method, highlighting the importance of the carboxylic acid moiety in forming the core structure itself. researchgate.netnih.gov
The combination of these reactive sites allows for sequential or one-pot reactions to build fused heterocyclic systems. For example, the formyl group could be used to form an initial Schiff base, followed by an intramolecular reaction involving a derivative of the C-2 carboxylic acid to close a new ring.
Table 1: Potential Reactions for Heterocycle Synthesis
| Functional Group | Reagent/Reaction Type | Potential Product/Intermediate |
|---|---|---|
| C-4 Formyl | Hydrazines | Hydrazone derivatives |
| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel condensation products | |
| o-Phenylenediamines | Fused imidazole (B134444) rings | |
| C-2 Carboxylic Acid | Thionyl Chloride | Acid Chloride derivative |
| Alcohols/H+ | Ester derivatives | |
| Amines/Coupling Agents | Amide derivatives |
Precursor for Functional Materials Research (e.g., organic electronics, optical materials)
The benzoxazole (B165842) core is known for its high thermal stability, aromaticity, and fluorescent properties, making it a privileged scaffold for functional materials. ijpbs.comacs.org Benzoxazole derivatives are utilized as fluorescent brighteners, laser dyes, and components in organic light-emitting diodes (OLEDs). sciengine.comresearchgate.net The extended π-conjugated system of the benzoxazole ring is responsible for its desirable photophysical properties.
This compound could serve as a key monomer or intermediate for creating such materials. The formyl group allows for the extension of the π-conjugation through reactions like Wittig or Horner-Wadsworth-Emmons olefination, introducing vinyl linkages that can fine-tune the electronic and optical properties of the molecule. This modification can shift the absorption and emission spectra, which is crucial for applications in OLEDs and sensors. nih.gov
Furthermore, the carboxylic acid group provides a reactive site for attaching the benzoxazole chromophore to other molecules or polymer backbones. For example, it could be esterified with a polymerizable alcohol or amidated with a suitable amine to be incorporated into a larger system. Boron complexes based on benzoxazole ligands have shown promise for LED technology and bioimaging, exhibiting high fluorescence quantum yields and tunable emissions. nih.gov The bifunctional nature of this compound offers a route to create complex benzoxazole-based ligands for such applications. Fluorinated benzoxazole compounds have been shown to possess high birefringence and large dielectric anisotropy, making them suitable for use in liquid crystal mixtures. mdpi.com
Formation of Polymeric or Supramolecular Architectures through Functional Group Derivatization
The presence of two distinct functional groups makes this compound an attractive monomer for step-growth polymerization. After suitable modification, both the formyl and carboxylic acid groups can participate in polymer-forming reactions.
For example, the carboxylic acid could be converted to an ester or acid chloride, and the formyl group could be reduced to a hydroxyl (hydroxymethyl) group. The resulting hydroxy-ester or hydroxy-acid chloride monomer could then undergo self-condensation to form a polyester. Alternatively, converting the formyl group to an amine via reductive amination and the carboxylic acid to an acid chloride would yield an amino-acid chloride monomer suitable for polyamide synthesis. Polybenzoxazoles (PBOs) are known as high-performance polymers with exceptional thermal resistance. acs.org While typically synthesized from bis(o-aminophenol)s and dicarboxylic acids, novel benzoxazole-containing monomers offer pathways to new polymer structures, such as poly(benzoxazole imide)s, which exhibit excellent thermal stability and mechanical properties. rsc.orgresearchgate.net
Synthesis of Novel Derivatives with Modified Functional Groups at C-2 and C-4 Positions
The synthetic potential of this compound lies in the independent or sequential modification of its two functional groups. This allows for the generation of a library of derivatives with tailored properties.
Table 2: Examples of Derivatization Reactions
| Position | Reaction | Product Functional Group | Purpose |
|---|---|---|---|
| C-4 | Reduction (e.g., with NaBH₄) | Hydroxymethyl (-CH₂OH) | Introduce hydrogen bond donor, site for esterification |
| Oxidation (e.g., with KMnO₄) | Carboxylic acid (-COOH) | Create a di-acid monomer | |
| Reductive Amination | Aminomethyl (-CH₂NR₂) | Introduce basic site, point for amide linkage | |
| Wittig Reaction | Alkene (-CH=CHR) | Extend π-conjugation, polymerization handle | |
| C-2 | Esterification | Ester (-COOR) | Improve solubility, prodrug design |
| Amidation | Amide (-CONR₂) | Create stable linkages, mimic peptide bonds | |
| Reduction (e.g., with LiAlH₄) | Hydroxymethyl (-CH₂OH) | Convert to a different functional handle |
Derivatization of the C-2 carboxylic acid can yield esters and amides, which are common motifs in medicinal chemistry to enhance properties like cell permeability or metabolic stability. nih.gov The synthesis of various 2-substituted benzoxazoles is a cornerstone of drug discovery programs. nih.govsioc-journal.cn
Simultaneously, the C-4 formyl group can be transformed to explore structure-activity relationships. For example, its reduction to an alcohol introduces a hydrogen-bond donor, while its oxidation to a second carboxylic acid creates a di-acid with potential as a chelating agent or a monomer for condensation polymers. This ability to create diverse derivatives makes the parent compound a valuable scaffold for developing new bioactive molecules or materials.
Role in Methodological Development for Selective Functionalization of Benzo[d]oxazoles
The development of methods for the selective functionalization of heterocyclic cores is a significant area of organic synthesis. While the synthesis of the benzoxazole ring is well-established, acs.orgorganic-chemistry.org achieving regioselective functionalization on the fused benzene (B151609) ring, particularly at the C-4 position, can be challenging. nitrkl.ac.in
Recent advances have utilized directing groups to achieve palladium-catalyzed C-H activation at the C-4 position of 2-amidophenol precursors, which then cyclize to form the C-4 functionalized benzoxazole. nitrkl.ac.inresearchgate.net In this context, this compound, or its synthetic precursors, could serve as a model substrate for developing new synthetic methodologies.
The challenge lies in achieving selective reactions at one functional group while the other remains intact. For example, developing a chemoselective reduction of the C-4 formyl group without affecting the C-2 carboxylic acid (or vice versa) would be a valuable methodological contribution. Similarly, protocols for the selective C-H functionalization at other positions (e.g., C-5, C-6, or C-7) on the benzoxazole ring, in the presence of the existing formyl and carboxyl groups, would expand the synthetic toolbox for this class of compounds. Research into such selective transformations helps to establish new rules for reactivity and selectivity on complex, multifunctional aromatic systems. researchgate.net
Future Perspectives in Research on 4 Formylbenzo D Oxazole 2 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods for obtaining 4-Formylbenzo[d]oxazole-2-carboxylic acid and its derivatives is a key area of future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future investigations will likely focus on the following:
Green Chemistry Approaches: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes like microwave or ultrasound-assisted synthesis, will be crucial. nih.gov The aim is to reduce reaction times and environmental impact compared to conventional heating methods. nih.gov
Catalytic Systems: Exploring novel and recyclable catalysts is a promising avenue. This includes the use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, which offer high yields, easy catalyst recovery, and operational simplicity. nih.gov Nanoparticle-based catalysts, like copper(II) ferrite (B1171679), also present a sustainable option due to their magnetic recoverability and reusability. organic-chemistry.org
One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.govrsc.org Research into organocatalyzed depolymerization of waste plastics like PET to form benzoxazoles represents an innovative and sustainable approach to generating these valuable heterocyclic compounds. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |
| Ionic Liquid Catalysis | Employment of ionic liquids as both solvent and catalyst. | High catalytic activity, potential for catalyst recycling, and environmentally benign. nih.gov |
| Nanoparticle Catalysis | Utilization of metallic or metal oxide nanoparticles as catalysts. | High surface area leading to high catalytic efficiency, and often easy separation and reuse. organic-chemistry.org |
| One-Pot Reactions | Combination of multiple reaction steps into a single process. | Increased efficiency, reduced solvent use and waste generation, and time savings. nih.govrsc.org |
Development of Chemoenzymatic or Biocatalytic Transformations
The integration of biological catalysts, such as enzymes, into the synthesis and modification of this compound offers significant potential for highly selective and sustainable transformations. Future research in this area could involve:
Enzymatic Promiscuity: Harnessing the ability of enzymes to catalyze non-natural reactions is a burgeoning field. nih.gov Lipases, for example, have demonstrated the ability to catalyze a variety of carbon-carbon bond-forming reactions, which could be adapted for the synthesis of complex benzoxazole (B165842) derivatives under mild conditions. nih.gov
Directed Evolution: Engineering enzymes through directed evolution can enhance their activity, stability, and selectivity for specific transformations involving the 4-formyl and 2-carboxylic acid groups. This could lead to the development of highly efficient and specific biocatalysts.
Whole-Cell Biotransformations: Utilizing whole microorganisms as catalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. Genetically engineered microorganisms could be designed to perform specific transformations on the this compound scaffold.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
To fully understand the reactivity and potential applications of this compound, it is essential to study its behavior in dynamic processes. Advanced spectroscopic techniques can provide invaluable insights:
In-situ Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor reaction kinetics and identify transient intermediates in real-time. This information is crucial for optimizing reaction conditions and understanding reaction mechanisms.
Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, like transient absorption spectroscopy, can be employed to study the photophysical properties of this compound and its derivatives, which is particularly relevant for applications in materials science, such as organic light-emitting diodes (OLEDs).
Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information and insights into intermolecular interactions in both solution and the solid state. nih.gov This is critical for understanding the behavior of materials derived from this compound.
In-depth Computational Modeling of Complex Reaction Networks
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design, and elucidating complex reaction mechanisms. Future computational studies on this compound could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, spectroscopic properties, and reaction pathways of this compound and its derivatives. rsc.org This can help in understanding the influence of substituents on the reactivity of the formyl and carboxylic acid groups.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with solvents or biological targets. This is particularly useful for studying the conformational flexibility of the molecule and its binding to enzymes or receptors.
Reaction Network Modeling: For complex reactions involving multiple steps and intermediates, computational modeling can help to map out the entire reaction network, identify key intermediates and transition states, and predict product distributions.
Investigation of New Materials Science Applications and Catalytic Roles
The unique combination of functional groups in this compound makes it a versatile building block for the development of new materials and catalysts.
Polymer Synthesis: The formyl and carboxylic acid groups can be used as anchor points for polymerization reactions, leading to the synthesis of novel polymers with tailored properties. Benzoxazole-containing polymers are known for their high thermal stability and mechanical strength, making them suitable for high-performance applications. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal ions to form coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The formyl group can be further functionalized to introduce additional properties into the framework.
Organocatalysis: The benzoxazole core, in combination with the functional groups, could be explored for its potential as an organocatalyst. The nitrogen and oxygen atoms in the ring can act as Lewis basic sites, while the carboxylic acid can act as a Brønsted acid, enabling bifunctional catalysis.
Q & A
Q. Q1. What are the established synthetic routes for 4-Formylbenzo[d]oxazole-2-carboxylic acid, and how can reaction parameters be optimized for yield and purity?
Methodological Answer:
- Key Routes : Cyclization of pre-functionalized precursors (e.g., formyl-containing intermediates) in polar aprotic solvents like DMF or water, analogous to methods for 5-Methylbenzo[d]oxazole-2-carboxylic acid .
- Critical Parameters :
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of formyl and carboxylic acid precursors to minimize unreacted intermediates.
Structural Characterization
Q. Q2. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify characteristic signals:
- IR Spectroscopy : Confirm carbonyl stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
Reactivity and Functionalization
Q. Q3. How does the formyl group influence nucleophilic addition reactions compared to methyl- or trifluoromethyl-substituted analogs?
Methodological Answer:
- Reactivity : The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) under mild conditions. Contrast with 4-(Trifluoromethyl)oxazole-2-carboxylic acid, where electron-withdrawing CF3 reduces reactivity .
- Experimental Design :
Stability and Degradation Pathways
Q. Q4. What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Sensitivity :
- Thermal Stability : Decomposition above 100°C; store at 2–8°C in inert atmospheres .
Contradictions in Biological Activity
Q. Q5. How can discrepancies in reported biological activities (e.g., enzyme inhibition) be resolved?
Methodological Answer:
- Root Causes : Variability in purity (e.g., residual solvents), stereochemical impurities, or decomposition during bioassays.
- Resolution Strategies :
Computational Modeling
Q. Q6. What computational approaches are recommended for studying electronic properties in drug design?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (formyl as electron-deficient site).
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), leveraging the carboxylic acid for hydrogen bonding .
Safety and Handling
Q. Q7. What safety protocols are advised given limited toxicological data?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity Assumptions : Treat as H302 (harmful if swallowed) and H319 (eye irritation) per analogous benzo[d]oxazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
